molecular formula C8H16O B2441657 (2-Tert-butylcyclopropyl)methanol CAS No. 1823496-19-0

(2-Tert-butylcyclopropyl)methanol

Cat. No.: B2441657
CAS No.: 1823496-19-0
M. Wt: 128.215
InChI Key: YDZZGNVEEWKQCQ-UHFFFAOYSA-N
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Description

(2-Tert-butylcyclopropyl)methanol is an organic compound with the molecular formula C8H16O. It is a cyclopropyl derivative where a tert-butyl group is attached to the second carbon of the cyclopropane ring, and a methanol group is attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Tert-butylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of tert-butylcyclopropane with formaldehyde in the presence of a strong base to yield the desired alcohol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: (2-Tert-butylcyclopropyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Scientific Research Applications

(2-Tert-butylcyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Tert-butylcyclopropyl)methanol involves its interaction with molecular targets and pathways within biological systems. The tert-butyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The cyclopropyl ring may also contribute to the compound’s stability and unique reactivity patterns .

Comparison with Similar Compounds

    Cyclopropylmethanol: A simpler analog without the tert-butyl group.

    Tert-butylmethanol: Lacks the cyclopropyl ring but contains the tert-butyl group.

    Cyclopropylcarbinol: Similar structure but with different substituents on the cyclopropyl ring.

Uniqueness: (2-Tert-butylcyclopropyl)methanol is unique due to the combination of the cyclopropyl ring and the tert-butyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(2-tert-butylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2,3)7-4-6(7)5-9/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZZGNVEEWKQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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